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Compound of Interest

Compound Name: Mtb-IN-7

cat. No.: B15616687

For Immediate Release

A new class of potent antitubercular agents, 5-phenyl substituted-5,6-dihydropyrido[2,3-
d]pyrimidine-4,7(3H,8H)-diones, has been identified, with specific compounds demonstrating
significant activity against Mycobacterium tuberculosis (Mtb), including multidrug-resistant
strains. This in-depth technical guide provides a comprehensive overview of the core aspects
of this novel series, with a focus on a key compound, Mtb-IN-7, and its closely related analog,
Mtb-IN-8. This document is intended for researchers, scientists, and drug development
professionals.

Core Compound Data

The research, detailed in a recent publication in the Journal of Medicinal Chemistry, highlights
the potent activity of several compounds within this new series.[1] While the specific
designation "Mtb-IN-7" is not explicitly defined in the abstract, it is highly probable that it refers
to one of the lead compounds described, such as compound 5b or its more active R-isomer
5bb. For the purpose of this guide, we will present the available data for these key compounds,
alongside the officially named Mtb-IN-8 (compound 5jb).
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Oral
) MIC H37Rv MIC MDR-Mtb ) o
Compound Stereoisomer Bioavailability
(ng/mL) (ng/mL)
(F%)
5b Racemate 0.16 Not Reported Not Reported
5bb R-isomer 0.06 0.125 56.7
5j Racemate 0.12 Not Reported Not Reported
Mtb-IN-8 (5jb) R-isomer 0.03 0.06 63.8

Experimental Protocols

Detailed methodologies for the synthesis and evaluation of these compounds are crucial for

reproducibility and further development.

Synthesis of 5-Phenyl Substituted-5,6-
dihydropyrido[2,3-d]pyrimidine-4,7(3H,8H)-diones

The general synthetic route to this class of compounds involves a multicomponent reaction.
While the full detailed protocol requires access to the complete scientific publication, the key

steps can be outlined as follows:

Substituted Benzaldehyde

Ethyl Cyanoacetate

Racemic 5-Phenyl Substituted Dihydropyridopyrimidine

Click to download full resolution via product page

Figure 1: General synthetic workflow for the preparation of dihydropyridopyrimidinediones.
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In Vitro Antitubercular Activity Assay

The minimum inhibitory concentration (MIC) is a key measure of a compound's efficacy. The

following workflow outlines the typical procedure for determining the MIC against M.

tuberculosis.

Preparation

Grepare serial dilutions of test compounds) (Prepare Mtb H37Rv and MDR-Mtb cultures)

\

4 Assay
y y

Gnoculate compound dilutions with Mtb suspensiorD

Incubate plates

4 Readout
\ 4

(Add viability indicator (e.g., Resazurin)

:

Measure fluorescence/color change

'
e i

Click to download full resolution via product page

Figure 2: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).
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Mechanism of Action and Signaling Pathways

The precise mechanism of action for this class of compounds has not been fully elucidated in
the publicly available information. However, the novelty of the scaffold suggests a potential new
target in M. tuberculosis. The structure-activity relationship (SAR) studies indicate that the
stereochemistry at the 5-position of the pyridopyrimidine ring is crucial for activity, with the R-
isomers being significantly more potent.[1] This suggests a specific interaction with a chiral
binding pocket in the target protein.

Further research is required to identify the specific molecular target and the signaling pathways
that are disrupted by these inhibitors. A proposed logical relationship for target identification is
as follows:
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Figure 3: Logical workflow for target identification and pathway analysis.

Conclusion

The 5-phenyl substituted-5,6-dihydropyrido[2,3-d]pyrimidine-4,7(3H,8H)-dione series, including
the notable compounds 5bb and Mtb-IN-8 (5jb), represents a promising new class of orally
bioavailable antitubercular agents with potent activity against drug-resistant Mtb.[1] The novelty
of this scaffold suggests a new mechanism of action, making it a valuable area for further
investigation in the fight against tuberculosis. The data presented in this guide underscores the
potential of these compounds as leads for the development of new and effective tuberculosis
therapies. Further in-depth studies are warranted to fully characterize their mechanism of
action and to optimize their therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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